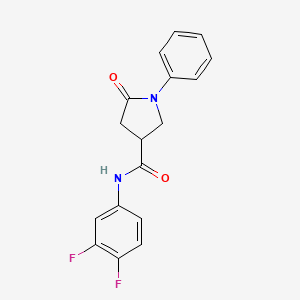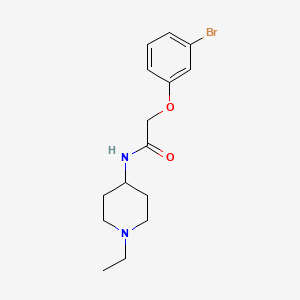![molecular formula C16H14FN3O4S B4677556 2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4677556.png)
2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-fluorophenyl)hydrazinecarbothioamide
Vue d'ensemble
Description
2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-fluorophenyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BFA-1 and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of BFA-1 involves the inhibition of various cellular pathways. BFA-1 has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation. It has also been found to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), a signaling pathway that is involved in cell survival and proliferation. BFA-1 has been shown to induce endoplasmic reticulum stress, which leads to the activation of apoptosis.
Biochemical and Physiological Effects:
BFA-1 has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential. BFA-1 has also been found to inhibit the migration and invasion of cancer cells by suppressing the expression of MMPs. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. BFA-1 has been shown to suppress the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Avantages Et Limitations Des Expériences En Laboratoire
BFA-1 has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. It exhibits anti-tumor and anti-inflammatory activity, which makes it a potential candidate for the development of new drugs. However, there are some limitations to using BFA-1 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different cellular pathways. BFA-1 can also be toxic to normal cells at high concentrations, which limits its use in clinical settings.
Orientations Futures
There are several future directions for the research on BFA-1. One potential direction is to study its effects on different types of cancer cells and to identify the specific cellular pathways that are affected by BFA-1. Another direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is also needed to determine the optimal dosage and administration route for BFA-1 to minimize its toxicity to normal cells. In conclusion, BFA-1 is a promising compound that has potential applications in various fields, and further research is needed to fully understand its mechanism of action and therapeutic potential.
Applications De Recherche Scientifique
BFA-1 has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. BFA-1 has been shown to induce apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential. It has also been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs).
BFA-1 has also been studied for its anti-inflammatory activity. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. BFA-1 has been shown to suppress the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Propriétés
IUPAC Name |
1-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-3-(2-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O4S/c17-11-3-1-2-4-12(11)18-16(25)20-19-15(21)8-22-10-5-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,21)(H2,18,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCMRTWCYVFGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NNC(=S)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-6-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B4677476.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3,4-dichlorophenyl)butanamide](/img/structure/B4677484.png)
![N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B4677490.png)
![N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide](/img/structure/B4677497.png)
![methyl 4-chloro-3-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4677501.png)
![3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4677508.png)
![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4677519.png)

![N-(2-furylmethyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4677532.png)

![2,4-dichloro-N-[4-(N-{[2-(4-chlorophenyl)-8-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B4677566.png)
![3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B4677579.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4677586.png)
